1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound with a pyrimidine ring structure substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isopropylamine with malonic acid derivatives followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with an ethyl group instead of an isopropyl group.
1-Propylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to its methyl, ethyl, or propyl analogs.
Properties
IUPAC Name |
1-propan-2-yl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)9-6(11)3-5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNALZPVBQTXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990238 | |
Record name | 6-Hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69998-14-7 | |
Record name | NSC28924 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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